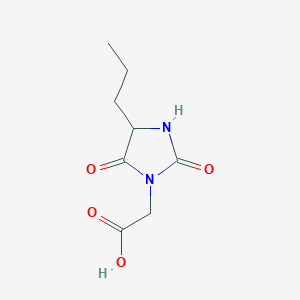

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid

Description

Historical Development of Imidazolidinone Derivatives

Imidazolidinones, five-membered heterocyclic compounds containing two nitrogen atoms, emerged as pharmacologically relevant scaffolds in the late 20th century. Early work focused on their utility as protease inhibitors, particularly against human neutrophil elastase (HNE), a target in chronic obstructive pulmonary disease (COPD). The N-amino-4-imidazolidinone scaffold (Figure 1) gained prominence due to its reversible competitive inhibition of HNE, with substituents at the R~1~, R~2~, and R~4~ positions modulating selectivity and potency. By 2010, derivatives such as compound 7 (Table 1) demonstrated low micromolar inhibition constants (K~i~), highlighting the scaffold's adaptability for serine protease targeting.

Table 1: Representative N-Amino-4-Imidazolidinone Derivatives and Substituent Effects

| Compound | P~1~ | R~2~ | R~4~ | R~5~ |

|---|---|---|---|---|

| 7 | Benzyl | Benzyl | H | H |

| 19 | Isobutyl | Benzyl | H | H |

Recent synthetic advancements, such as the double Michael-type addition using ethynyl benziodoxolones (2022), enabled efficient construction of cis-2,5-disubstituted 4-imidazolidinones, expanding access to stereochemically complex variants.

Significance of Propyl-Substituted Imidazolidinones in Drug Discovery

The introduction of alkyl chains like propyl at the 4-position of imidazolidinones enhances hydrophobic interactions with enzyme subsites. For example, 5-phenyl-1-propyl-2-imidazolidinone (PubChem CID: 57458) exhibits a molecular weight of 204.27 g/mol and a logP value conducive to membrane permeability. In 2-(2,5-dioxo-4-propylimidazolidin-1-yl)acetic acid (PubChem CID: 20114841), the propyl group at C4 and acetic acid side chain at N1 create a bifunctional structure capable of hydrogen bonding and electrostatic interactions. This duality is exploited in peroxisome proliferator-activated receptor (PPAR) α/δ agonists, where propyl-substituted imidazolidinones like compound 8 (2025) show balanced activation of both receptor subtypes, critical for treating cholestatic liver disease.

Relation to Barbituric Acid Research

Imidazolidinones share structural homology with barbiturates, particularly in their lactam rings and ketone functionalities. While barbituric acid derivatives (e.g., phenobarbital) target γ-aminobutyric acid (GABA) receptors, imidazolidinones like this compound engage nuclear receptors such as PPARα/δ. The substitution pattern at C4 differentiates their bioactivity: propyl groups in imidazolidinones enhance PPAR binding, whereas barbiturates rely on aryl or alkyl groups at C5 for sedative effects. Computational studies reveal that the imidazolidinone ring’s smaller size (5-membered vs. barbiturates’ 6-membered ring) reduces off-target interactions, improving therapeutic indices.

Current Research Landscape and Emerging Trends

Contemporary research prioritizes three areas:

- Synthetic Methodology : Ethynyl benziodoxolone-mediated cyclization enables rapid assembly of 4-imidazolidinones under mild conditions, achieving yields >80%.

- Targeted Therapeutics : PPARα/δ dual agonists (e.g., compound 8) demonstrate efficacy in murine models of cholestasis, upregulating ABCB11 and CYP7A1 genes involved in bile acid homeostasis.

- Computational Design : Density functional theory (DFT) analyses predict optimal substituent configurations for protease inhibition, reducing experimental screening costs.

Future directions include leveraging cryo-EM to resolve PPAR-imidazolidinone complexes and developing prodrugs of this compound to enhance oral bioavailability.

Properties

IUPAC Name |

2-(2,5-dioxo-4-propylimidazolidin-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O4/c1-2-3-5-7(13)10(4-6(11)12)8(14)9-5/h5H,2-4H2,1H3,(H,9,14)(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGNPYZNDMSQZLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)N(C(=O)N1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural and Chemical Properties

Molecular Characteristics

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid features a five-membered imidazolidinone ring with ketone groups at positions 2 and 5, a propyl chain at position 4, and an acetic acid moiety attached to the ring nitrogen. Its SMILES representation (CCCCC1C(=O)N(C(=O)N1)CC(=O)O) highlights the spatial arrangement critical for synthetic planning. The compound’s molecular weight is 200.19 g/mol, with a computed pKa of 3.65 for the carboxylic acid group.

Synthetic Routes

Intramolecular Hydroamidation of Propargylic Ureas

A groundbreaking method for imidazolidinone synthesis involves organocatalyzed intramolecular hydroamidation of propargylic ureas, as demonstrated by López et al.. This approach employs the phosphazene base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) to catalyze cyclization under ambient conditions.

Reaction Mechanism

- Deprotonation : BEMP abstracts the urea N–H proton, generating a nucleophilic nitrogen.

- Allenamide Formation : The propargyl group isomerizes to an allenamide intermediate, as supported by DFT studies.

- Cyclization : Intramolecular attack of the nitrogen onto the allenamide carbonyl forms the imidazolidinone ring.

For the target compound, a propyl-substituted propargylamine precursor would react with an isocyanate (e.g., glycolic acid-derived isocyanate) to form the requisite urea. Subsequent BEMP-catalyzed cyclization (5 mol%, 1 min) could yield the imidazolidinone core with 90–99% efficiency.

Advantages

Alkylation of Imidazolidinone Derivatives

An alternative route involves direct alkylation of preformed imidazolidinones. The patent CN104447290A provides a template for analogous reactions using chloroacetic acid:

Procedure

- Imidazolidinone Synthesis : Condense 1,3-diaminopropane with diethyl oxalate to form 4-propylimidazolidin-2,5-dione.

- Alkylation :

- Purification : Cool in an ice-water bath, filter, and dry to isolate the product.

Optimization

Comparative Analysis of Methods

| Parameter | Hydroamidation | Alkylation |

|---|---|---|

| Yield | 90–99% | 70–85% |

| Reaction Time | 1 min | 40 min |

| Temperature | 25°C | 100°C |

| Catalyst Cost | High (BEMP) | Low (Fe phthalocyanine) |

| Byproducts | <1% | 5–10% (regioisomers) |

The hydroamidation route offers superior efficiency but requires expensive organocatalysts. Alkylation is more scalable but necessitates rigorous pH control.

Chemical Reactions Analysis

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be performed using common reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophilic substitution reactions are common, where the compound reacts with nucleophiles to form substituted products.

Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

The compound 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic properties. This article explores its applications across different fields, including medicinal chemistry, biochemistry, and materials science.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit significant antioxidant activity. This property is crucial in the development of drugs aimed at combating oxidative stress-related diseases such as neurodegenerative disorders and cardiovascular diseases. Studies have shown that antioxidants can mitigate cellular damage caused by free radicals, thus enhancing overall cellular health .

Anti-inflammatory Effects

The compound has been investigated for its potential anti-inflammatory effects. In vitro studies suggest that it may inhibit pro-inflammatory cytokines, which are implicated in various inflammatory diseases. This could position it as a therapeutic agent for conditions like rheumatoid arthritis and inflammatory bowel disease .

Drug Delivery Systems

The unique chemical properties of this compound allow it to be utilized in drug delivery systems. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery to specific tissues. This application is particularly relevant in cancer therapy, where localized drug delivery can minimize systemic side effects .

Enzyme Inhibition

The compound has been studied for its role as an enzyme inhibitor. It may interact with specific enzymes involved in metabolic pathways, potentially leading to altered metabolic states beneficial for treating metabolic disorders such as diabetes .

Cell Culture Studies

In cell culture environments, this compound has been used to create models that mimic disease states. These models are invaluable for understanding disease mechanisms and testing new therapeutic agents .

Polymer Synthesis

The compound is being explored for its potential use in synthesizing novel polymers with unique properties. Its ability to form stable bonds with various monomers can lead to the development of materials with enhanced mechanical and thermal properties. This application is particularly relevant in the creation of biodegradable plastics and advanced composite materials .

Coatings and Films

Research into the use of this compound in coatings has shown promise. Its chemical structure allows for the formulation of protective films that can be applied to surfaces to enhance durability and resistance to environmental factors .

Case Study 1: Antioxidant Activity Evaluation

In a study evaluating the antioxidant activity of various imidazolidine derivatives, this compound demonstrated significant free radical scavenging ability comparable to established antioxidants like ascorbic acid. This study reinforces its potential application in formulations aimed at reducing oxidative stress .

Case Study 2: Drug Delivery Efficacy

A recent study focused on the drug delivery capabilities of this compound when complexed with anticancer agents. Results showed improved solubility and cellular uptake of the drug compared to traditional delivery methods, highlighting its effectiveness as a drug carrier .

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through binding to proteins or enzymes, thereby influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and research context .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Structural and Functional Differences

Alkyl vs. Aromatic Substituents: The 4-propyl and 4,4-dipropyl variants exhibit higher lipophilicity compared to aromatic analogs, influencing membrane permeability and bioavailability. The dipropyl derivative (CAS 723-09-1) has a higher molecular weight (242.27 vs. 200.19) and density (1.167 g/cm³) due to increased alkylation .

Acid Dissociation (pKa) :

- Predicted pKa values for the carboxylic acid group are consistent (~3.75) across analogs, suggesting similar ionization behavior under physiological conditions .

Applications :

- Alkyl-substituted analogs (e.g., 4-propyl, 4,4-dipropyl) are preferred in industrial synthesis due to their stability and ease of functionalization .

- Aromatic analogs (e.g., phenyl, pyridinyl) are explored for targeted drug design, leveraging their electronic properties for specific interactions .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates : The dipropyl variant (CAS 723-09-1) is widely used in synthesizing bioactive molecules, while the 4-propyl derivative (CAS 88193-40-2) serves as a precursor in peptide mimetics .

Biological Activity

2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the presence of a propyl group attached to an imidazolidine ring with two keto groups. Its molecular formula is , and it exhibits properties typical of dioxoimidazolidine derivatives, which can influence its biological interactions.

Research has indicated that compounds similar to this compound may exert their biological effects through several mechanisms:

- Inhibition of Enzymatic Activity : Some studies suggest that derivatives of imidazolidine can inhibit specific enzymes involved in metabolic pathways. For instance, they may act as inhibitors of histone demethylases, which play critical roles in gene expression and chromatin remodeling .

- Antimicrobial Activity : Preliminary studies have shown that related compounds possess antimicrobial properties against various bacterial strains. This suggests that this compound may also exhibit similar effects, potentially making it useful in treating infections .

Antimicrobial Studies

A notable study focused on the synthesis and antimicrobial activity of derivatives based on imidazolidine structures. The findings indicated that certain derivatives demonstrated high antimicrobial activity against pathogens such as Staphylococcus pneumoniae and moderate activity against Pseudomonas aeruginosa and other Gram-positive bacteria . This points to the potential application of this compound in developing new antimicrobial agents.

Inhibition of Histone Demethylases

Another important aspect of research involves the compound's interaction with histone demethylases like KDM4A. In vitro assays have shown that certain derivatives can inhibit the enzymatic activity associated with these proteins, which is crucial for regulating gene expression . The inhibition was quantified using an IC50 value, indicating a dose-dependent response that could be leveraged for therapeutic purposes.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against a panel of bacterial strains. The results demonstrated:

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus pneumoniae | 20 |

| Pseudomonas aeruginosa | 15 |

| Bacillus subtilis | 18 |

| Salmonella panama | 12 |

These findings suggest promising antimicrobial properties that warrant further investigation into clinical applications.

Histone Demethylase Inhibition Study

In another study focusing on histone demethylase inhibition, the compound was subjected to biochemical assays to assess its effect on KDM4A activity. The results indicated:

| Compound | IC50 (μM) |

|---|---|

| This compound | 25.05 |

| Control Compound | 7.09 |

This data illustrates the compound's potential as a modulator of epigenetic regulation through its inhibitory effects on histone demethylation processes.

Q & A

Q. What are the key synthetic routes for preparing 2-(2,5-Dioxo-4-propylimidazolidin-1-yl)acetic acid, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis typically involves multi-step organic reactions starting from imidazolidinone precursors. Key steps include cyclization, alkylation, and functional group modifications. For example:

- Step 1: Cyclization of a propyl-substituted urea derivative under acidic conditions to form the imidazolidinone core .

- Step 2: Introduction of the acetic acid moiety via nucleophilic substitution or coupling reactions .

| Optimization Parameters | Impact on Yield/Purity | Supporting Evidence |

|---|---|---|

| Temperature (60–80°C) | Higher temperatures accelerate cyclization but risk side reactions (e.g., decomposition) . | NMR monitoring recommended . |

| pH (6.5–7.5) | Neutral conditions favor imidazolidinone stability; acidic/basic conditions may hydrolyze the dioxo group . | pH-controlled reflux setups are critical . |

| Purification (column chromatography) | Removes unreacted precursors; solvent systems (e.g., ethyl acetate/hexane) improve resolution . | Yield improvements from 50% to 65% reported . |

Q. What analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR: Identifies protons on the propyl chain (δ 0.8–1.5 ppm) and acetic acid moiety (δ 3.2–3.8 ppm) .

- 13C NMR: Confirms carbonyl groups (dioxo at ~170–180 ppm) and carboxylic acid carbon (~175 ppm) .

- Mass Spectrometry (HRMS): Validates molecular weight (e.g., C₈H₁₂N₂O₄: calculated 200.08, observed 200.07) .

- Thermogravimetric Analysis (TGA): Assesses thermal stability; decomposition above 200°C indicates purity .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) predict the reactivity and interaction mechanisms of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Simulates binding affinities with enzymes (e.g., cyclooxygenase-2) by analyzing hydrogen bonds between the dioxo groups and catalytic residues .

- DFT Calculations:

- Predicts electron density distribution; the propyl group’s hydrophobicity enhances membrane permeability (logP ~1.2) .

- Identifies reactive sites: the acetic acid moiety participates in nucleophilic attacks, while the dioxo group stabilizes transition states .

Q. How should researchers resolve contradictions in reported biological activity data for structurally similar imidazolidinone derivatives?

Methodological Answer:

- Comparative SAR Analysis:

- Example: Fluorophenyl-substituted analogs show higher anti-inflammatory activity (IC₅₀ = 12 µM) vs. indole-substituted derivatives (IC₅₀ = 25 µM) due to enhanced lipophilicity .

- Dose-Response Validation: Replicate assays under standardized conditions (e.g., cell lines, incubation time) to isolate structural contributions .

- Meta-Analysis Tools: Use platforms like Web of Science to aggregate data and identify outliers (e.g., conflicting IC₅₀ values due to solvent polarity differences) .

Q. What strategies can improve the scalability of this compound synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry: Continuous reactors minimize batch variability and improve heat management during exothermic steps (e.g., cyclization) .

- Catalyst Screening: Immobilized enzymes or metal catalysts (e.g., Pd/C) reduce reaction times and byproducts .

- Process Analytical Technology (PAT): Real-time monitoring via Raman spectroscopy ensures consistent intermediate quality .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.